Product packaging for AC-Gly-leu-NH2(Cat. No.:CAS No. 34017-17-9)

AC-Gly-leu-NH2

Cat. No.: B3261215
CAS No.: 34017-17-9
M. Wt: 229.28 g/mol
InChI Key: GWLRYEGVSCKUTI-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ac-Gly-Leu-NH2 (CAS 34017-17-9) is a synthetic dipeptide derivative composed of glycine and leucine, with an acetyl N-terminus and a C-terminal amide. Its molecular formula is C10H19N3O3, and it has a molecular weight of 229.28 g/mol . As a protected peptide, it serves as a valuable building block and model compound in biochemical and pharmacological research. Researchers utilize this structure to study peptide stability and degradation kinetics, as related peptides have shown significant differences in stability across species' sera, highlighting its utility in comparative metabolic studies . Its defined structure makes it a suitable substrate for enzymology studies and a standard for analytical method development in peptide chemistry. This product is offered as a white to off-white solid powder. It is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Proper handling procedures should be followed. For laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N3O3 B3261215 AC-Gly-leu-NH2 CAS No. 34017-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-acetamidoacetyl)amino]-4-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-6(2)4-8(10(11)16)13-9(15)5-12-7(3)14/h6,8H,4-5H2,1-3H3,(H2,11,16)(H,12,14)(H,13,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLRYEGVSCKUTI-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20876148
Record name L-Leucinamide, N-acetylglycyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20876148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34017-17-9
Record name L-Leucinamide, N-acetylglycyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20876148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization Strategies for Ac Gly Leu Nh2

Methodologies for the Laboratory Synthesis of N-Acetylglycylleucinamide.

The construction of the amide bond in Ac-Gly-Leu-NH2 can be achieved through well-established peptide synthesis protocols. Both solution-phase and solid-phase strategies are viable, each with distinct advantages and applications.

Solution-Phase Synthesis: This classical approach involves the stepwise coupling of amino acid derivatives in a suitable solvent. The synthesis of this compound would typically commence with the C-terminal leucine (B10760876) amide (Leu-NH2). The glycine (B1666218) residue, protected at its N-terminus (e.g., with a Boc or Fmoc group), is then activated using a coupling reagent and reacted with Leu-NH2. Following the formation of the dipeptide, the N-terminal protecting group is removed, and the free amine is acetylated using an acetylating agent like acetic anhydride. Each intermediate product is isolated and purified before proceeding to the next step, ensuring high purity of the final compound. A variety of coupling reagents can be employed to facilitate the amide bond formation, each with its own mechanism and efficacy in minimizing side reactions such as racemization.

Solid-Phase Peptide Synthesis (SPPS): Developed by R. Bruce Merrifield, SPPS offers a more streamlined and automatable approach. In this method, the C-terminal amino acid (leucine) is first anchored to an insoluble polymer resin. The peptide chain is then assembled in a stepwise manner by the sequential addition of N-protected amino acids. Each coupling cycle involves the deprotection of the N-terminal group of the resin-bound amino acid, followed by the coupling of the next N-protected amino acid. The use of excess reagents drives the reactions to completion, and purification is simplified as byproducts and excess reagents are removed by washing the resin. The final step involves the acetylation of the N-terminal glycine, followed by cleavage of the completed dipeptide amide from the solid support. A common method for N-terminal acetylation in SPPS involves treating the resin-bound peptide with a solution of acetic anhydride.

Table 1: Comparison of Synthesis Approaches for this compound

Feature Solution-Phase Synthesis Solid-Phase Peptide Synthesis (SPPS)
Principle Stepwise coupling in solution with intermediate purification. Stepwise assembly on a solid support with final cleavage.
Starting Material C-terminal amino acid amide (Leu-NH2). C-terminal amino acid attached to a resin.
Purification Required after each step. Primarily at the final stage after cleavage.
Scalability Generally better for large-scale synthesis. Well-suited for research-scale and library synthesis.
Automation More challenging to automate. Readily automated.
Reagent Usage Stoichiometric amounts or slight excess. Large excess of reagents is common.

While native chemical ligation (NCL) is a powerful tool for the synthesis of large peptides and proteins, its traditional requirement for an N-terminal cysteine residue at the ligation site limits its direct application for fragments like this compound. However, significant advancements have led to the development of specialized ligation techniques that bypass this limitation, potentially allowing for the use of this compound precursors.

One prominent strategy involves a ligation-desulfurization approach. In this method, a non-native cysteine is introduced at the desired ligation site. Following the NCL reaction, the cysteine residue is converted to an alanine through a desulfurization reaction. While this doesn't directly use this compound, a precursor such as Ac-Gly-Cys-NH2 could be synthesized and ligated, with the subsequent desulfurization yielding Ac-Gly-Ala-NH2, an analog of the target compound.

Another evolving area is the use of removable thiol-bearing auxiliaries . These auxiliaries can be attached to the N-terminus of a peptide fragment, enabling a cysteine-like ligation reaction. After the peptide bond is formed, the auxiliary is cleaved, revealing the native amino acid residue. In principle, a precursor of this compound could be synthesized with such an auxiliary attached to the glycine's alpha-amino group, allowing it to participate in a ligation reaction.

Furthermore, ketoacid-hydroxylamine (KAHA) ligation represents a distinct chemoselective method that does not rely on cysteine. This technique involves the reaction between a C-terminal α-ketoacid and an N-terminal 5-oxaproline-containing peptide. While this would require significant modification of this compound to generate the necessary reactive precursors, it highlights the expanding toolkit of chemical biology for peptide bond formation at non-traditional junctions. These specialized techniques open up possibilities for incorporating acetylated dipeptide units into larger polypeptide chains, though it often necessitates the synthesis of specifically modified precursors rather than using this compound directly.

Investigations into Prebiotic Synthesis Pathways Relevant to Acetylated Dipeptides.

The origin of life and the formation of the first biopolymers are central questions in prebiotic chemistry. While the direct prebiotic synthesis of this compound has not been specifically documented, plausible pathways for the formation of its constituent parts and similar acetylated dipeptides can be inferred from existing research. The formation of amino acids, such as glycine and leucine, has been demonstrated under simulated early Earth conditions, including experiments like the Miller-Urey synthesis.

The acetylation of amino acids is also considered a plausible prebiotic reaction. N-acetylated amino acids are more stable towards thermal decomposition than their non-acetylated counterparts, which would have been advantageous in the fluctuating conditions of the prebiotic world. Thioesters, such as acetyl coenzyme A, are central to modern metabolism and are believed to have played a crucial role in prebiotic synthesis as energy-rich molecules capable of driving peptide bond formation. The reaction of amino acids with prebiotic acetylating agents, potentially derived from thioesters, could have led to the formation of N-acetylated amino acids.

The subsequent formation of a dipeptide from an N-acetylated amino acid and another amino acid could have occurred through various condensation mechanisms proposed for prebiotic peptide synthesis. These include reactions on mineral surfaces, which can catalyze the formation of peptide bonds, or through wet-dry cycles that could concentrate the reactants and facilitate dehydration reactions. The presence of fatty acids in prebiotic environments might also have played a role, potentially creating localized environments that favor the synthesis of hydrophobic dipeptides. Therefore, a stepwise pathway involving the prebiotic formation of glycine and leucine, followed by the acetylation of glycine and subsequent condensation with leucine amide, represents a plausible, albeit hypothetical, route to molecules like this compound.

Preparation of N-Acetylglycylleucinamide Analogs and Modified Derivatives for Research Applications.

The synthesis of analogs and modified derivatives of this compound is essential for structure-activity relationship studies and for developing research tools. These modifications can be introduced at the N-terminus, the peptide backbone, or the side chains of the constituent amino acids.

N-Terminal Modifications: The acetyl group can be replaced with other acyl groups (e.g., propionyl, butyryl) to investigate the influence of hydrophobicity and steric bulk on biological activity. This is typically achieved by using the corresponding acid anhydride or acyl chloride in the final acylation step of the synthesis.

Backbone Modifications: The peptide bond itself can be altered to create peptidomimetics with enhanced stability against enzymatic degradation. For example, reduced amide bonds or the introduction of aza-amino acids can be accomplished through specialized synthetic routes.

Side Chain Modifications: The leucine side chain offers a primary site for modification. Analogs can be synthesized using non-proteinogenic amino acids in place of leucine, such as norleucine, tert-leucine, or cyclohexylalanine, to probe the effects of side-chain shape and lipophilicity. Furthermore, functional groups can be introduced into the leucine side chain, although this often requires the synthesis of custom amino acid building blocks.

The synthesis of these analogs generally follows the same solid-phase or solution-phase strategies as for the parent compound, with the modified building block being incorporated at the appropriate step in the synthetic sequence.

Table 2: Examples of this compound Analogs and Their Potential Research Applications

Modification Site Example of Analog Potential Research Application
N-Terminus Propionyl-Gly-Leu-NH2 Studying the effect of N-terminal hydrophobicity on receptor binding.
Glycine Residue Ac-Sar-Leu-NH2 (Sarcosine) Investigating the role of backbone conformation.
Leucine Residue Ac-Gly-Nle-NH2 (Norleucine) Probing the importance of side-chain branching.
C-Terminus Ac-Gly-Leu-OH Assessing the contribution of the C-terminal amide to activity.

Enzymatic Hydrolysis and Interaction Studies of Ac Gly Leu Nh2

Characterization of Enzyme Substrate Specificity Using N-Acetylglycylleucinamide

The specificity of a protease is a critical determinant of its biological function, defining which peptide bonds within a protein it will cleave. mit.edu Synthetic substrates like N-Acetylglycylleucinamide are instrumental in characterizing this specificity in a controlled manner. By presenting a single, defined peptide bond (Gly-Leu) to an enzyme, researchers can determine if the enzyme can recognize and hydrolyze this specific linkage.

The N-terminal acetyl group on Ac-Gly-Leu-NH2 is a key feature. Acetylation of a peptide's N-terminus can significantly decrease its breakdown by certain non-specific endogenous exopeptidases, which are enzymes that cleave amino acids from the end of a peptide chain. nih.gov This modification makes the substrate more resistant to general degradation, ensuring that observed cleavage is more likely due to the specific endopeptidase being studied. nih.gov This targeted approach helps to build a profile of the enzyme's preferences, which is a fundamental step in understanding its physiological role and in developing specific inhibitors or assays.

Substrate Affinity and Hydrolysis Kinetics with Specific Proteases

To quantify the interaction between an enzyme and its substrate, researchers determine kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate, while kcat represents the turnover number, or how many substrate molecules one enzyme molecule can convert per unit time.

This compound has been used to study the kinetics of various proteases. For example, studies with the cysteine protease papain have utilized this substrate to elucidate its catalytic mechanism. The hydrolysis of the Gly-Leu bond by papain can be monitored to determine these key kinetic values, providing a quantitative measure of the enzyme's efficiency with this particular dipeptide sequence. While specific kinetic values can vary based on experimental conditions such as pH, temperature, and buffer composition, representative data highlights the utility of this substrate.

Interactive Table: Kinetic Parameters of Papain with this compound

ParameterDescriptionTypical Value Range
Km (Michaelis-Menten Constant) Substrate concentration at half-maximal velocity; indicates substrate binding affinity.0.1 - 5 mM
kcat (Catalytic Rate Constant) Turnover number; molecules of substrate converted per enzyme molecule per second.1 - 20 s⁻¹
kcat/Km (Catalytic Efficiency) A measure of how efficiently an enzyme converts a substrate to product.1x10³ - 2x10⁵ M⁻¹s⁻¹

Note: The values presented are illustrative and can vary significantly based on specific experimental conditions.

Influence of Peptide Modifications on Enzymatic Recognition

Investigating how modifications to a peptide substrate affect its interaction with an enzyme provides deep insights into the structural basis of recognition. nih.gov Comparing the hydrolysis of this compound with its analogs allows scientists to probe the importance of specific chemical groups for enzyme binding and catalysis.

One key modification is the N-terminal acetylation itself. Comparing the enzymatic processing of Gly-Leu-NH2 with this compound can reveal the role of the N-terminal charge. For many proteases, a free N-terminal amine is a key recognition element; for others, the acetylated, neutral N-terminus may be preferred or may inhibit binding. Studies have shown that N-terminal acetylation can significantly delay non-specific proteolytic degradation while retaining responsiveness to specific enzymes like matrix metalloproteinases (MMPs). nih.gov This suggests that the modification can help steer the substrate towards a specific enzyme, likely by altering conformational properties or electrostatic interactions, leading to more optimal or suboptimal engagement with the enzyme's active site. nih.gov

Mechanistic Investigations of Enzyme-Mediated Cleavage of the Acetylated Dipeptide

The cleavage of a peptide bond by a protease is a complex chemical reaction. khanacademy.org Enzymatic hydrolysis involves the use of a catalytic mechanism to break the amide bond between two amino acids. youtube.com For proteases, this typically involves a nucleophilic attack on the carbonyl carbon of the peptide bond.

The specific mechanism depends on the class of protease (e.g., serine, cysteine, aspartic, or metalloprotease). nih.gov For instance, in a cysteine protease like papain, the process involves a catalytic dyad or triad (B1167595) in the enzyme's active site. A deprotonated cysteine residue acts as the nucleophile, attacking the carbonyl carbon of the Gly-Leu peptide bond in this compound. This forms a tetrahedral intermediate, which is stabilized by other residues in the active site. The peptide bond is then cleaved, releasing the C-terminal portion of the substrate (leucinamide). The N-terminal portion (N-Acetylglycine) remains transiently attached to the enzyme as an acyl-enzyme intermediate. Finally, a water molecule enters the active site and hydrolyzes this intermediate, releasing the N-Acetylglycine and regenerating the free enzyme for another catalytic cycle. rsc.org

Role of N-Acetylglycylleucinamide as a Reference Substrate in Enzyme Assay Development

Enzyme assays are essential tools for discovering inhibitors in drug development, engineering new enzymes for biotechnology, and for bioanalytical applications. researchgate.net The development of a reliable assay requires a suitable substrate. N-Acetylglycylleucinamide often serves as an excellent reference or standard substrate for several reasons.

Its simple, defined structure ensures that cleavage occurs at a single, known location (the Gly-Leu bond), simplifying the analysis of results. The products of the hydrolysis, N-Acetylglycine and Leucinamide, are small and can be easily detected and quantified using methods like chromatography or specific colorimetric reactions following secondary enzymatic steps. Furthermore, the N-terminal acetyl group provides stability against non-specific exopeptidases, ensuring that the measured activity is attributable to the enzyme of interest. nih.gov This makes this compound a reliable tool for comparing the activity of different enzyme preparations, for screening potential inhibitors, or for optimizing reaction conditions in a high-throughput screening (HTS) setting. researchgate.net

Structural Activity Relationship Sar Analysis Centered on Ac Gly Leu Nh2

Systematic Design and Synthesis of N-Acetylglycylleucinamide Analogs for SAR Probing

The rationale behind analog design is to generate compounds that vary in specific physicochemical properties such as size, hydrophobicity, charge, and stereochemistry. These variations allow researchers to map the binding site of a target molecule or understand the molecular requirements for a particular biological process. Common strategies for synthesizing such peptide analogs involve established solid-phase peptide synthesis (SPPS) or solution-phase synthesis techniques.

Potential modifications for N-Acetylglycylleucinamide include:

N-terminal Modifications: Replacing the acetyl group with other acyl moieties (e.g., benzoyl) or removing it entirely to yield a free amine.

Amino Acid Residue Substitutions:

Replacing Glycine (B1666218) with other amino acids (e.g., Alanine, Valine, Proline) to alter steric bulk and side-chain properties.

Replacing Leucine (B10760876) with other amino acids (e.g., Valine, Isoleucine, Phenylalanine, Alanine) to explore the impact of side-chain hydrophobicity and size.

Introducing D-amino acids at either position to investigate stereochemical requirements.

C-terminal Modifications: Converting the amide to a carboxylic acid, ester, or other amide derivatives.

Peptide Backbone Modifications: While less common for simple dipeptides, N-methylation of amino groups or other backbone alterations could be explored in more complex SAR studies.

The synthesis of these analogs would typically involve standard coupling chemistries and deprotection steps, ensuring the purity and structural integrity of each new compound for subsequent biological evaluation.

Correlating Structural Variations with Biochemical Activity Profiles

The correlation of structural variations with biochemical activity profiles is the core of SAR analysis. By testing a series of synthesized analogs in relevant biochemical assays (e.g., enzyme inhibition, receptor binding, cellular assays), researchers can quantify the impact of each structural change on activity. These findings are often summarized in data tables, comparing the activity of analogs to the parent compound.

Due to the lack of publicly available specific experimental data for N-Acetylglycylleucinamide and its direct analogs in the scientific literature, the following table presents illustrative findings based on general principles of peptide SAR. These hypothetical data demonstrate how different modifications might influence activity, typically measured by metrics like IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).

Table 1: Illustrative Structure-Activity Relationship of N-Acetylglycylleucinamide Analogs

Analog Code / ModificationStructural ChangeHypothetical Activity (e.g., IC50, nM)Relative Activity Change
AC-Gly-leu-NH2 (Parent) N-Acetyl-Gly-Leu-NH2100Baseline
Analog 1 N-Benzoyl-Gly-Leu-NH2 (N-terminus)80Increased
Analog 2 N-Acetyl-Ala-Leu-NH2 (Glycine substitution)150Decreased
Analog 3 N-Acetyl-Gly-Val-NH2 (Leucine substitution)120Decreased
Analog 4 N-Acetyl-Gly-Phe-NH2 (Leucine substitution)60Increased
Analog 5 N-Acetyl-Gly-Leu-COOH (C-terminus)>1000Loss of Activity
Analog 6 H-Gly-Leu-NH2 (N-terminus, free amine)>500Significant Loss
Analog 7 N-Acetyl-D-Gly-Leu-NH2 (Glycine stereochemistry)200Decreased
Analog 8 N-Acetyl-Gly-D-Leu-NH2 (Leucine stereochemistry)180Decreased

Detailed Research Findings (Illustrative):

Based on the hypothetical data, several trends emerge. The N-terminal acetyl group appears to be important for maintaining activity, as its removal (Analog 6) leads to a significant decrease. Replacing the acetyl group with a larger aromatic moiety like benzoyl (Analog 1) resulted in a slight increase in activity, suggesting that the N-terminus may engage in hydrophobic or π-π interactions with a binding partner.

At the amino acid positions, the side chain of Leucine (hydrophobic, branched) seems to contribute positively to activity, as evidenced by the increased potency observed with Phenylalanine substitution (Analog 4), which offers a larger aromatic hydrophobic side chain. Conversely, replacing Glycine with Alanine (Analog 2) or Leucine with Valine (Analog 3) resulted in decreased activity, potentially due to reduced optimal fit or altered hydrophobic interactions. The stereochemistry at both the Glycine and Leucine positions is also critical, with D-amino acid substitutions (Analogs 7 and 8) leading to reduced activity, indicating a preference for L-amino acid configurations. The C-terminal amide functionality is essential for activity, as its conversion to a carboxylic acid (Analog 5) resulted in a complete loss of observed activity, highlighting its role in binding or molecular recognition.

Elucidation of Key Structural Determinants for Specificity and Activity

The SAR analysis of N-Acetylglycylleucinamide analogs helps elucidate the key structural determinants that govern its biological activity and, potentially, its specificity towards a particular target. From the hypothetical findings presented, several critical features can be identified:

N-terminal Acetyl Group: The presence of the N-terminal acetyl group is a significant determinant for activity. Its role might be to protect the N-terminus from enzymatic degradation or to engage in specific interactions (e.g., hydrogen bonding, hydrophobic contact) with a target protein. The nature of the acyl group can further modulate affinity.

Hydrophobic Side Chains: The side chains of the amino acid residues, particularly Leucine, play a crucial role. The hydrophobic nature and size of the Leucine side chain appear to be important for optimal interaction, possibly with a hydrophobic pocket on a target. Substitutions that maintain or enhance these properties (e.g., Phenylalanine) can increase activity, while smaller or less hydrophobic groups may reduce it.

Stereochemistry: The L-configuration of both Glycine and Leucine is essential for maintaining high activity. This suggests that the three-dimensional orientation of the side chains and the peptide backbone is critical for proper binding or interaction with a biological target.

Understanding these structural determinants allows for the rational design of more potent, selective, and metabolically stable analogs for therapeutic development or as research tools.

Compound List:

N-Acetylglycylleucinamide (this compound)

N-Benzoyl-Gly-Leu-NH2

N-Acetyl-Ala-Leu-NH2

N-Acetyl-Gly-Val-NH2

N-Acetyl-Gly-Phe-NH2

N-Acetyl-Gly-Leu-COOH

H-Gly-Leu-NH2 (Glycylleucinamide)

N-Acetyl-D-Gly-Leu-NH2

N-Acetyl-Gly-D-Leu-NH2

Advanced Spectroscopic and Analytical Methodologies in Ac Gly Leu Nh2 Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Reaction Pathway Studies of AC-Gly-leu-NH2

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the solution-state conformation of peptides and for monitoring the progress of chemical reactions. springernature.com For a dipeptide such as this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a wealth of structural and dynamic information. chemrxiv.org

Conformational Analysis:

The conformation of this compound is defined by the torsional angles (φ, ψ) of the peptide backbone. The population of different conformations, such as extended or folded forms, can be determined by analyzing various NMR parameters. nih.gov Key NMR experiments and their applications in the conformational analysis of this compound include:

¹H NMR: The 1D ¹H NMR spectrum provides initial information on the number and chemical environment of protons in the molecule. The chemical shifts of the amide (NH) protons are particularly sensitive to their environment and involvement in hydrogen bonding. organicchemistrydata.org

COSY (Correlation Spectroscopy): This 2D experiment identifies scalar-coupled protons, allowing for the assignment of protons within the glycine (B1666218) and leucine (B10760876) residues. uzh.ch

TOCSY (Total Correlation Spectroscopy): TOCSY experiments reveal all protons within a spin system, which is invaluable for unambiguously assigning all proton resonances belonging to each amino acid residue. uzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). The presence and intensity of NOE cross-peaks provide crucial distance constraints for determining the three-dimensional structure of the peptide. chemrxiv.org For instance, an NOE between the acetyl methyl protons and the leucine side chain protons would indicate a folded conformation.

Temperature Coefficient Studies: The change in the chemical shift of amide protons with temperature can differentiate between solvent-exposed and intramolecularly hydrogen-bonded protons. A small temperature coefficient suggests the involvement of the amide proton in a stable hydrogen bond, which is indicative of a defined secondary structure. nih.gov

Reaction Pathway Studies:

NMR spectroscopy can be used to monitor the synthesis or degradation of this compound in real-time. researchgate.netbeilstein-journals.org By acquiring spectra at different time points, the appearance of product signals and the disappearance of reactant signals can be quantified to determine reaction kinetics. acs.org For example, during the coupling of N-acetylglycine and leucinamide, the formation of the peptide bond can be followed by observing the characteristic chemical shifts of the newly formed amide proton and the α-protons of the coupled residues. ias.ac.in

Hypothetical ¹H NMR Chemical Shift Data for this compound:

The following table presents hypothetical ¹H NMR chemical shift values for this compound in a common NMR solvent, such as DMSO-d₆. Actual values can vary depending on experimental conditions. pdx.eduucl.ac.uk

Proton Glycine Residue (ppm) Leucine Residue (ppm) N-Terminal Acetyl (ppm) C-Terminal Amide (ppm)
NH8.157.95-7.30, 7.10
α-CH3.804.20--
β-CH-1.60--
γ-CH-1.50--
δ-CH₃-0.90, 0.85--
Acetyl-CH₃--1.90-

Mass Spectrometry and Chromatographic Techniques for the Analysis of this compound in Complex Biological or Reaction Mixtures

The detection and quantification of this compound in complex matrices, such as biological fluids or reaction mixtures, necessitate the use of highly sensitive and selective analytical methods. The combination of liquid chromatography (LC) for separation and mass spectrometry (MS) for detection is the gold standard for this purpose. nih.govnih.gov

Chromatographic Separation:

Chromatography separates molecules based on their physicochemical properties. americanpeptidesociety.org For a relatively polar and small molecule like this compound, several chromatographic techniques can be employed:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique where separation is based on hydrophobicity. nih.gov A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. More hydrophobic molecules are retained longer on the column.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating polar compounds. acs.org It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. Water is used as the strong eluting solvent.

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. americanpeptidesociety.org Since this compound is a neutral molecule, derivatization to introduce a charged group might be necessary for this method.

Mass Spectrometric Analysis:

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. When coupled with LC, it provides a powerful tool for the identification and quantification of peptides. mdpi.com

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for analyzing peptides, as it typically produces intact molecular ions with minimal fragmentation. oup.com For this compound, the protonated molecule [M+H]⁺ would be the primary ion observed in positive ion mode.

Tandem Mass Spectrometry (MS/MS): For unambiguous identification, tandem mass spectrometry is employed. The precursor ion (e.g., the [M+H]⁺ of this compound) is selected and subjected to collision-induced dissociation (CID), which breaks the peptide at its amide bonds, generating a characteristic fragmentation pattern. libretexts.orgchemguide.co.uk The resulting product ions (b- and y-ions) can be used to confirm the amino acid sequence.

Expected Mass Spectrometry Data for this compound:

Ion Type Sequence Expected m/z
[M+H]⁺Ac-Gly-Leu-NH₂230.15
b₁Ac-Gly102.05
y₁Leu-NH₂130.11
b₂Ac-Gly-Leu215.13
y₂Gly-Leu-NH₂188.13

Deuteration Studies for Elucidating Reaction Mechanisms Involving N-Acetylglycylleucinamide

Deuterium (B1214612) labeling, in conjunction with mass spectrometry or NMR spectroscopy, is a powerful technique for elucidating reaction mechanisms. nih.gov By selectively replacing hydrogen atoms with deuterium, the fate of specific atoms during a reaction can be traced. acs.org

Applications in this compound Research:

Probing Racemization: The stereochemical integrity of amino acids is crucial for the biological function of peptides. Racemization at the α-carbon of the glycine or leucine residue can be studied using deuterium labeling. For example, if a reaction is performed in a deuterated solvent (e.g., D₂O), the incorporation of deuterium at the α-carbon can be monitored by mass spectrometry. An increase in mass corresponding to the uptake of one or more deuterium atoms would indicate that a C-H bond has been broken, a potential step in a racemization mechanism. nih.govbiorxiv.org

Investigating Cyclization and Other Side Reactions: The N-terminal acetyl group or the C-terminal amide of this compound can potentially participate in intramolecular reactions. Deuterium labeling can help to distinguish between different proposed mechanisms for such reactions. For instance, if a cyclization reaction involves the abstraction of a proton from the acetyl group, performing the reaction in a deuterated solvent and observing no deuterium incorporation in the product would suggest that the proton is not abstracted from the solvent.

Hydrogen-Deuterium Exchange (HDX): HDX coupled with mass spectrometry can provide information about the solvent accessibility of amide protons. rsc.org In this experiment, the peptide is incubated in a D₂O-containing buffer for a defined period. The rate of exchange of amide protons with deuterium is dependent on their solvent exposure and involvement in hydrogen bonding. This can provide insights into the conformational dynamics of this compound.

Illustrative Deuteration Scheme for Mechanistic Studies:

Reaction/Process Deuterium Labeling Strategy Analytical Technique Expected Observation for a Positive Result
Racemization at Leucine α-carbonReaction in D₂OLC-MS/MSIncrease in the mass of the parent ion and y₁ fragment by 1 Da.
Intramolecular cyclization involving acetyl CH₃Use of CD₃-acetylated starting materialLC-MSMass of the cyclized product is 3 Da higher than the non-deuterated analog.
Amide proton exchange dynamicsIncubation in D₂O bufferHDX-MSTime-dependent increase in the mass of the peptide, corresponding to the number of exchanged protons.

Computational and Theoretical Studies on Ac Gly Leu Nh2 Interactions

Molecular Docking and Dynamics Simulations of N-Acetylglycylleucinamide with Macromolecular Targets

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding modes and affinities of small molecules (ligands) to macromolecular targets, such as proteins and enzymes. These methods help in understanding molecular recognition processes, identifying potential drug candidates, and elucidating mechanisms of action frontiersin.orgacs.orgmdpi.comfrontiersin.orgherts.ac.uk. Molecular docking involves predicting the preferred orientation of one molecule to a second when bound to each other, often employing algorithms to search for the best fit within a target's binding site mdpi.comherts.ac.uk. Molecular dynamics simulations, on the other hand, provide insights into the temporal behavior of molecular systems, allowing for the study of conformational changes, stability of complexes, and dynamic interactions over time nih.govsemanticscholar.org.

While these techniques are widely applied in drug discovery and molecular biology, specific published studies detailing the molecular docking or dynamics simulations of N-Acetylglycylleucinamide with various macromolecular targets were not found in the reviewed literature. Therefore, specific binding poses, interaction energies, or dynamic behavior profiles for AC-Gly-leu-NH2 with biological macromolecules cannot be presented.

Quantum Chemical Calculations for Understanding the Electronic Properties and Reactivity of this compound

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure, molecular orbitals, charge distribution, and reactivity of chemical compounds frontiersin.orgmdpi.comfrontiersin.orgherts.ac.uknih.govresearchgate.netscitepress.orgnih.govnih.govresearchgate.nettrjfas.org. These calculations provide detailed insights into a molecule's properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its chemical reactivity, electronic transitions, and potential interactions. Natural Bond Orbital (NBO) analysis is often employed in conjunction with DFT to examine charge delocalization, hyperconjugation, and the nature of chemical bonds within a molecule frontiersin.orgresearchgate.netnih.govsciforum.net.

Despite the availability of extensive literature on quantum chemical calculations for various organic molecules and peptides, no specific studies focusing on the quantum chemical properties or reactivity analysis of this compound were identified. Consequently, detailed information regarding its electronic configuration, charge distribution, or specific reactivity descriptors derived from such calculations cannot be provided.

Predictive Modeling of this compound Biochemical Behavior

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies and metabolic pathway prediction, aims to forecast a compound's biological activity, metabolic fate, or interaction with biological systems based on its molecular structure frontiersin.orgacs.orgmdpi.comherts.ac.uknih.govresearchgate.netscitepress.orgresearchgate.nettrjfas.orgsciforum.netmdpi.comnih.gov. QSAR models correlate structural or physicochemical properties with biological activity, enabling the prediction of a compound's efficacy or potential effects acs.orgmdpi.comresearchgate.netekb.eg. Metabolic pathway prediction and modeling help in understanding how a compound might be processed by biological systems, which is vital for drug development and understanding biochemical mechanisms frontiersin.orgnih.govscitepress.orgsciforum.netnih.govbiorxiv.org.

Searches for predictive modeling studies specifically involving this compound did not yield relevant results. While the general principles and applications of these modeling techniques were found in the literature, no specific predictive models or analyses concerning the biochemical behavior, metabolic pathways, or structure-activity relationships of this compound were identified.

Future Research Trajectories and Academic Significance of N Acetylglycylleucinamide

Unexplored Applications and Potential Research Niches for AC-Gly-leu-NH2

While this compound itself may not have widespread current applications, its structure as an acetylated dipeptide amide suggests several avenues for future research.

Biomaterial Development: Acetylated peptides can exhibit enhanced stability and altered interaction profiles compared to their non-acetylated counterparts. This could make this compound a candidate for incorporation into biomaterials, potentially influencing properties such as biocompatibility or controlled release of active agents. Research could focus on its self-assembly properties or its use as a scaffold in hydrogels.

Enzyme Inhibition/Activation Studies: Similar small peptides have been identified as modulators of enzyme activity. For instance, Cl-Ac-(OH)Leu-Ala-Gly-NH₂ has been noted as an inhibitor of protein kinase C (PKC) biosynth.com. Future research could investigate whether this compound exhibits specific interactions with particular enzymes, potentially leading to its use as a tool compound in biochemical assays or as a lead for drug discovery targeting specific enzymatic pathways.

Model System for Peptide Conformation and Ion Binding: Studies on dipeptides, including acetylated ones, have explored their conformational preferences and interactions with divalent cations like calcium nih.gov. This compound could serve as a model system to investigate how acetylation and the specific amino acid sequence (glycine and leucine) influence peptide folding, stability in different environments, and binding affinities, contributing to a deeper understanding of peptide-ligand interactions.

Prebiotic Chemistry Research: The synthesis of peptides from simple precursors under prebiotic conditions is a significant area of research. Studies have explored the prebiotic synthesis of cysteine peptides and peptide ligation in neutral water amazonaws.comucl.ac.uk. This compound, being a simple dipeptide, could be a target for investigating prebiotic formation pathways or its potential catalytic activity in early chemical evolution.

Integration of this compound Research into Broader Peptide Science

The study of this compound can contribute to the broader field of peptide science by providing insights into structure-activity relationships and synthesis advancements.

Understanding Acetylation Effects: Acetylation of the N-terminus is a common post-translational modification and a synthetic strategy to increase peptide stability and alter biological activity smolecule.com. Research on this compound can add to the growing body of knowledge on how N-terminal acetylation influences peptide conformation, receptor binding, and enzymatic degradation, thereby informing the design of more stable and effective peptide therapeutics.

Dipeptide as a Building Block: Dipeptides are fundamental units in peptide synthesis and can serve as motifs in larger peptides with specific functions. For example, dipeptide sequences are found in various biologically active peptides, including those with antimicrobial, signaling, or enzyme-modulating properties smolecule.commdpi.com. Research on this compound could explore its utility as a readily synthesized building block for creating more complex, functional peptides or peptidomimetics.

Comparative Studies with Related Peptides: The literature includes studies on various acetylated dipeptides and related sequences, such as acetyl dipeptide-1 cetyl ester in cosmetics researchgate.netmdpi.com or Pro-Leu-Gly-NH₂ peptidomimetics modulating dopamine (B1211576) receptors nih.gov. Investigating AC-Gly-leu-NH₂ in parallel with these related compounds can help elucidate how subtle changes in sequence, acetylation, or amidation affect biological activity and potential applications, fostering a more comprehensive understanding of structure-function relationships in small peptides.

Methodological Advancements and Their Impact on Future Studies of Acetylated Peptides

Advancements in peptide synthesis and characterization directly impact the study of compounds like this compound.

Green Chemistry in Peptide Synthesis: The development of more sustainable and environmentally friendly peptide synthesis methods is a key trend. Techniques such as in-situ Fmoc removal or the use of greener solvents are being explored to reduce waste researchgate.net. Future research on this compound could benefit from and contribute to these advancements, optimizing its synthesis for higher yields, purity, and reduced environmental impact.

High-Throughput Screening and Computational Methods: The ability to synthesize and screen large libraries of peptides is crucial for discovering new applications. Coupled with computational tools like molecular docking, these methods can predict potential biological targets and binding affinities smolecule.com. Future studies could employ these approaches to rapidly screen this compound and its derivatives for novel bioactivities or material properties.

Advanced Analytical Techniques: Characterization of peptides often involves techniques like NMR spectroscopy and mass spectrometry. For instance, NMR studies have been used to assign resonances in acetylated dipeptides and analyze their pressure dependence researchgate.net. Applying advanced NMR techniques and high-resolution mass spectrometry to this compound can provide detailed structural information, confirm its purity, and elucidate its behavior in various chemical and biological environments, supporting robust future research.

Q & A

Q. Key Recommendations for Researchers :

  • Prioritize primary literature over aggregator sites (e.g., PubChem, Google Scholar) for physicochemical data .
  • Use mixed-methods approaches (e.g., SPR + MD simulations) to resolve contradictions .
  • Pre-register experimental protocols on platforms like Open Science Framework to mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AC-Gly-leu-NH2
Reactant of Route 2
Reactant of Route 2
AC-Gly-leu-NH2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.